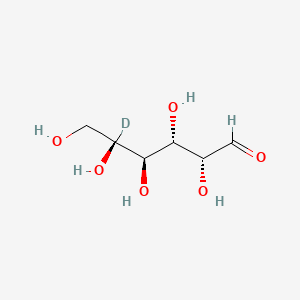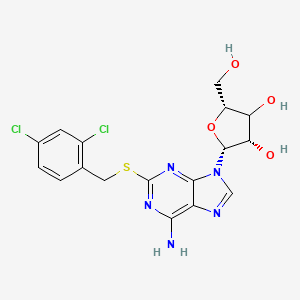
Docosahexaenoic acid ethyl ester-d5-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosahexaenoic acid ethyl ester-d5-1 is a deuterium-labeled derivative of docosahexaenoic acid ethyl ester. Docosahexaenoic acid is an omega-3 fatty acid that is crucial for brain function and development. The ethyl ester form is often used in supplements and research due to its stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosahexaenoic acid ethyl ester-d5-1 is typically synthesized through the esterification of docosahexaenoic acid with ethanol in the presence of a catalyst. The deuterium labeling is achieved by using deuterated ethanol (ethanol-d5) in the reaction .
Industrial Production Methods: Industrial production of this compound involves enzymatic ethanolysis of algal oil. Lipase UM1 is often used as a catalyst due to its high specificity and yield. The process includes molecular distillation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Docosahexaenoic acid ethyl ester-d5-1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or oxygen under controlled conditions.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols .
Scientific Research Applications
Docosahexaenoic acid ethyl ester-d5-1 is widely used in scientific research due to its stability and bioavailability. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of docosahexaenoic acid.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential neuroprotective effects and its role in reducing triglyceride levels.
Industry: Used in the formulation of dietary supplements and pharmaceuticals.
Mechanism of Action
Docosahexaenoic acid ethyl ester-d5-1 exerts its effects by incorporating into cell membranes, where it influences membrane fluidity and function. It is also involved in the regulation of gene expression and the production of signaling molecules. The compound targets pathways related to inflammation and lipid metabolism .
Comparison with Similar Compounds
- Docosahexaenoic acid ethyl ester
- Eicosapentaenoic acid ethyl ester
- Alpha-linolenic acid ethyl ester
Comparison: Docosahexaenoic acid ethyl ester-d5-1 is unique due to its deuterium labeling, which makes it more stable and allows for precise quantification in research applications. Compared to eicosapentaenoic acid ethyl ester, it has a higher degree of unsaturation, which influences its biological activity .
Properties
Molecular Formula |
C24H36O2 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/i1D3,3D2 |
InChI Key |
ITNKVODZACVXDS-GVBMUUOISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)








![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)



